molecular formula C12H16N4 B8808546 1-(Piperidin-4-yl)-1H-indazol-5-amine

1-(Piperidin-4-yl)-1H-indazol-5-amine

カタログ番号: B8808546
分子量: 216.28 g/mol
InChIキー: GOGNXOJOGHXHEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Piperidin-4-yl)-1H-indazol-5-amine is a heterocyclic compound featuring an indazole core substituted with a piperidine moiety at the 1-position and an amine group at the 5-position. Indazole derivatives are notable for their pharmacological relevance, particularly in kinase inhibition and receptor modulation . The piperidine ring introduces conformational flexibility and basicity, which can enhance binding affinity to biological targets.

特性

分子式

C12H16N4

分子量

216.28 g/mol

IUPAC名

1-piperidin-4-ylindazol-5-amine

InChI

InChI=1S/C12H16N4/c13-10-1-2-12-9(7-10)8-15-16(12)11-3-5-14-6-4-11/h1-2,7-8,11,14H,3-6,13H2

InChIキー

GOGNXOJOGHXHEF-UHFFFAOYSA-N

正規SMILES

C1CNCCC1N2C3=C(C=C(C=C3)N)C=N2

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(Piperidin-4-yl)-1H-indazol-5-amine and related heterocyclic compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Potential Applications Evidence ID
1-(Piperidin-4-yl)-1H-indazol-5-amine Indazole + Piperidine Piperidin-4-yl at 1-position; NH₂ at 5-position ~215–230 (estimated) Kinase inhibition, CNS
3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine Pyrazole + Piperidine Phenyl at 3-position; NH₂ at 5-position 242.32 Anticancer, enzyme modulation
3-(Piperidin-4-yl)-1H-pyrazol-5-amine Pyrazole + Piperidine Piperidin-4-yl at 3-position; NH₂ at 5-position 166.23 Neurological research
4-(1H-Indazol-5-yl)-1-methyl-4-piperidinol Indazole + Piperidinol Methyl-piperidinol at 4-position 231.29 Anticancer, receptor binding
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine Indazole + Tetrahydropyran Tetrahydropyran at 1-position 217.27 Drug discovery intermediates

Key Observations:

Core Structure Differences: Indazole derivatives (e.g., 1-(Piperidin-4-yl)-1H-indazol-5-amine) exhibit a bicyclic aromatic system, which may enhance π-π stacking interactions in biological targets compared to monocyclic pyrazole analogs .

Substituent Effects: The piperidine moiety in 1-(Piperidin-4-yl)-1H-indazol-5-amine introduces a basic nitrogen, which can improve solubility and membrane permeability relative to non-basic analogs like tetrahydropyran-substituted indazoles . Phenyl groups (e.g., in 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine) may enhance hydrophobic interactions, as seen in kinase inhibitors targeting ATP-binding pockets .

Biological Relevance :

  • Indazole-piperidine hybrids are frequently cited in patents for kinase inhibitors (e.g., JAK2, ALK) due to their dual capacity for hydrogen bonding (via NH₂) and steric complementarity .
  • Pyrazole-piperidine analogs, such as 3-(Piperidin-4-yl)-1H-pyrazol-5-amine, are often explored for neurological targets (e.g., serotonin receptors) owing to their compact size and conformational flexibility .

Synthetic Accessibility :

  • Piperidine-linked indazoles are typically synthesized via Buchwald-Hartwig coupling or reductive amination, as evidenced by methods for related compounds in patents .
  • Pyrazole analogs may employ cyclocondensation or Suzuki-Miyaura cross-coupling for substituent diversification .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。